molecular formula C11H15N3O B6260494 adamantane-1-carbonyl azide CAS No. 26496-33-3

adamantane-1-carbonyl azide

Cat. No.: B6260494
CAS No.: 26496-33-3
M. Wt: 205.3
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Description

Adamantane-1-carbonyl azide is an organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of a carbonyl azide functional group attached to the adamantane framework. Adamantane derivatives, including this compound, are known for their unique structural properties, which contribute to their stability and reactivity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantane-1-carbonyl azide typically involves the reaction of adamantane-1-carbonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Adamantane-1-carbonyl chloride+Sodium azideAdamantane-1-carbonyl azide+Sodium chloride\text{Adamantane-1-carbonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} Adamantane-1-carbonyl chloride+Sodium azide→Adamantane-1-carbonyl azide+Sodium chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Adamantane-1-carbonyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different functionalized adamantane derivatives.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, acetonitrile, dimethylformamide.

    Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran.

    Cycloaddition Reactions: Copper(I) catalysts, organic solvents.

Major Products Formed

    Substitution Reactions: Functionalized adamantane derivatives.

    Reduction Reactions: Adamantane-1-carbonyl amine.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Adamantane-1-carbonyl azide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of adamantane-1-carbonyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which can be used as bioorthogonal probes .

Comparison with Similar Compounds

Similar Compounds

  • Adamantane-1-carbonyl chloride
  • Adamantane-1-carbonyl amine
  • Adamantane-1-azide
  • Adamantane-1-carboxylic acid

Uniqueness

Adamantane-1-carbonyl azide is unique due to the presence of both the adamantane framework and the carbonyl azide functional group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications. Compared to other similar compounds, this compound offers a versatile platform for the synthesis of diverse functionalized derivatives and the exploration of novel chemical reactions .

Properties

CAS No.

26496-33-3

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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